N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzylthio group at position 5 and an acetamide moiety at position 2. Its synthesis typically involves nucleophilic substitution reactions, as seen in and , where secondary amines or phenoxy groups are introduced via reflux in dry benzene .
Key physicochemical properties include a melting point range of 136–140°C (for derivative 5j in ) and molecular formula C18H16ClN3O3S2 (HRMS [M + Na]<sup>+</sup>: 444.02089) . NMR data (DMSO-d6) confirm structural features: δ 12.81 ppm (s, NH), 7.44–7.38 ppm (m, aromatic protons), and 4.88 ppm (s, SCH2Ph) .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVMJZVXDJRBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of 4-chlorobenzylthio intermediate: The reaction begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride. This intermediate is then reacted with thiourea to produce 4-chlorobenzylthioamine.
Cyclization to form thiadiazole ring: The 4-chlorobenzylthioamine is then subjected to cyclization with acetic anhydride and phosphorus pentoxide to form the 1,3,4-thiadiazole ring.
Acetylation: Finally, the thiadiazole derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer properties, leading to its investigation as a possible chemotherapeutic agent.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antifungal Activity: It interferes with the synthesis of ergosterol, a key component of fungal cell membranes, resulting in fungal cell lysis.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide with analogs differing in substituents:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, F): Increase melting points (e.g., 4g: 203–205°C) and stability compared to electron-donating groups (e.g., methyl in 5j: 138–140°C) .
- Bulkier substituents: Phenoxy groups with isopropyl/methyl (5j) reduce solubility but may improve membrane permeability .
- Sulfur-rich moieties (e.g., thiadiazinan): Compounds like 5d and 8d exhibit higher melting points (179–181°C and 161–163°C) due to enhanced intermolecular interactions .
Biological Activity
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound belonging to the thiadiazole class, characterized by a unique structure that includes a chlorobenzylthio group and an acetamide moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.82 g/mol. The presence of sulfur and nitrogen in its structure contributes to its reactivity and interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃OS |
| Molecular Weight | 295.82 g/mol |
| CAS Number | [Not Provided] |
| Chemical Class | Thiadiazole Derivative |
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiadiazole ring may serve as a pharmacophore, enhancing binding affinity to these targets.
Biological Activities
Research indicates that thiadiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains. For example, studies have documented significant inhibition of bacterial growth at certain concentrations.
- Anticancer Properties : Preliminary studies suggest that this compound may induce cytotoxic effects on cancer cell lines. A related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 18–30 µM against different cancer cell lines, indicating potential for further development as an anticancer agent .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition against various strains |
| Anticancer | IC50 values between 18–30 µM in cancer cell lines |
| Enzyme Inhibition | Potential modulation of specific enzymatic activities |
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of breast cancer cells. For instance, certain compounds from similar classes demonstrated significant loss of cell viability with IC50 values comparable to established treatments like Olaparib .
- Mechanistic Insights : A study on related thiadiazole compounds indicated that they could inhibit PARP1 activity—a critical enzyme in DNA repair mechanisms—leading to increased apoptosis in cancer cells. This suggests that this compound may share similar pathways .
- Antimicrobial Studies : Research into the antimicrobial properties has revealed that thiadiazole derivatives can effectively combat multi-drug resistant strains of bacteria, showcasing their potential as new therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Thioether linkage : Nucleophilic substitution between 5-mercapto-1,3,4-thiadiazol-2-yl acetamide and 4-chlorobenzyl halides, often requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .
- Acylation : Acetamide group introduction via reaction with acetyl chloride or acetic anhydride in basic media.
- Optimization : Temperature control (60–80°C), solvent selection (DMF for solubility), and stoichiometric ratios (1:1.2 for thiol:halide) are critical. Purification via column chromatography or recrystallization ensures >95% purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.15–2.20 ppm (acetamide methyl group) and δ 4.30–4.50 ppm (benzyl-S-CH₂) confirm substituent positions .
- ¹³C NMR : Signals near 170 ppm (C=O of acetamide) and 125–135 ppm (aromatic carbons of 4-chlorobenzyl) validate connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 355.03 (calculated for C₁₂H₁₁ClN₃OS₂) .
- Infrared Spectroscopy (IR) : Stretches at 1650–1680 cm⁻¹ (amide C=O) and 650–680 cm⁻¹ (C-S bond) .
Q. What preliminary biological assays are used to evaluate the compound's bioactivity?
- Antimicrobial Screening :
- Broth microdilution (CLSI guidelines): Tests against S. aureus (Gram+) and E. coli (Gram-) with MIC values reported in µg/mL .
- Anticancer Activity :
- MTT assay : Evaluates cytotoxicity on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to controls like doxorubicin .
- Enzyme Inhibition :
- Ellman’s assay : Measures acetylcholinesterase (AChE) inhibition at 412 nm, with IC₅₀ calculated via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?
- Substituent Variation :
- Thiadiazole modifications : Replace 4-chlorobenzyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Acetamide chain elongation : Introduce alkyl/aryl groups (e.g., propionamide) to evaluate lipophilicity-impacted membrane permeability .
- Data Analysis :
- QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, polar surface area) with bioactivity .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
- Source Identification :
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
- Assay Standardization :
- Cell line authentication : Use STR profiling to confirm absence of cross-contamination.
- Control consistency : Include reference inhibitors (e.g., cisplatin for cytotoxicity) across all assays .
- Mechanistic follow-up :
- Target validation : siRNA knockdown or CRISPR-Cas9 knockout of putative targets (e.g., AChE) to confirm on-mechanism effects .
Q. How can molecular docking and dynamics simulations elucidate the compound's interaction with biological targets?
- Docking Protocols :
- Software : AutoDock Vina or Schrödinger Glide to predict binding poses in AChE (PDB: 4EY7) .
- Key interactions : Hydrogen bonds with Ser203 (AChE), hydrophobic contacts with 4-chlorobenzyl group .
- MD Simulations :
- Conditions : 100 ns trajectories in explicit solvent (TIP3P) to assess binding stability (RMSD < 2.0 Å acceptable) .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -7 kcal/mol indicates strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
